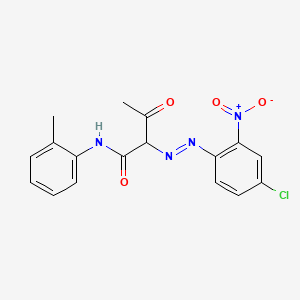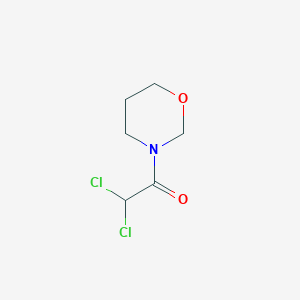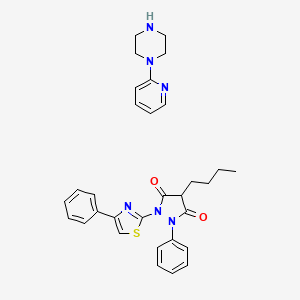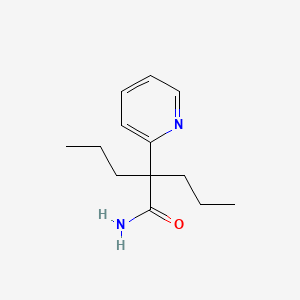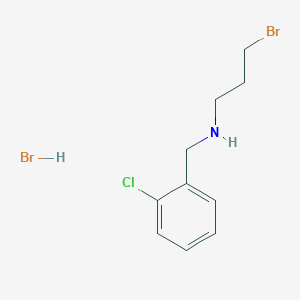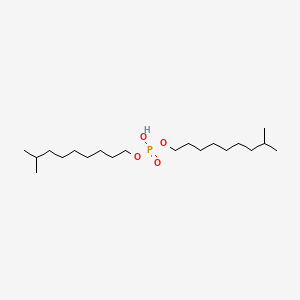
1-Nonanol, 8-methyl-, hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonanol, 8-methyl-, hydrogen phosphate is a chemical compound with the molecular formula C₂₀H₄₃O₄P It is a type of organic phosphate ester, which is often used in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonanol, 8-methyl-, hydrogen phosphate typically involves the reaction of 8-methyl-1-nonanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{8-methyl-1-nonanol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nonanol, 8-methyl-, hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrogen phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Applications De Recherche Scientifique
1-Nonanol, 8-methyl-, hydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: It is used in the manufacture of surfactants, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Nonanol, 8-methyl-, hydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These reactions are crucial in regulating cellular activities and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nonanol: A straight-chain fatty alcohol with similar properties but lacks the phosphate group.
8-methyl-1-nonanol: The precursor to 1-Nonanol, 8-methyl-, hydrogen phosphate, used in its synthesis.
Phosphoric acid esters: A broader class of compounds with similar chemical structures and properties.
Uniqueness
This compound is unique due to the presence of both the nonanol and phosphate moieties, which confer distinct chemical and physical properties. This combination makes it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
67953-31-5 |
|---|---|
Formule moléculaire |
C20H43O4P |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
bis(8-methylnonyl) hydrogen phosphate |
InChI |
InChI=1S/C20H43O4P/c1-19(2)15-11-7-5-9-13-17-23-25(21,22)24-18-14-10-6-8-12-16-20(3)4/h19-20H,5-18H2,1-4H3,(H,21,22) |
Clé InChI |
IAONKHJEAQWGBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOP(=O)(O)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


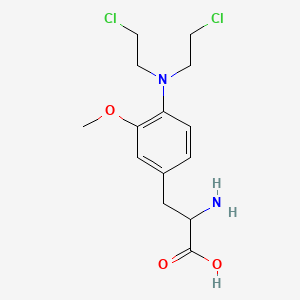
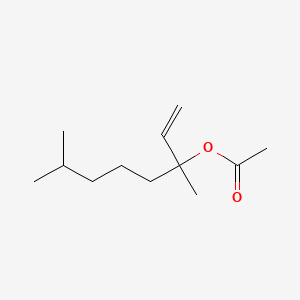
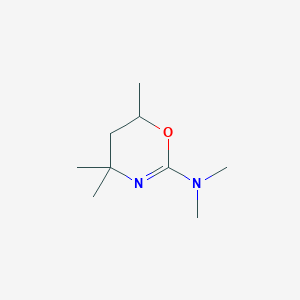
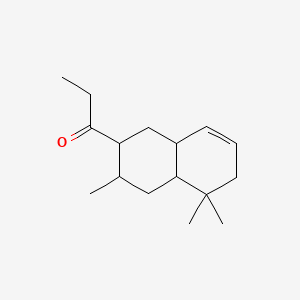
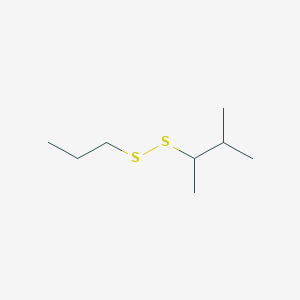
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)
![tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B14461355.png)
